Bienvenue dans la boutique en ligne BenchChem!

2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Data gap Research compound procurement Screening library characterization

The compound 2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (C20H25N3O, MW 323.43) is a synthetic spirocyclic quinazoline derivative characterized by a dimethylaminomethyl substituent at position 2 and a spiro-fused cyclohexane ring at position 5 of the benzo[h]quinazolin-4(6H)-one core. It is catalogued in chemical registries including ChemSpider (CSID and ChEBI (CHEBI:121631), and is commercially available as a research screening compound from multiple vendors at purities typically ≥95%.

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
Cat. No. B6012865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Molecular FormulaC20H25N3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42
InChIInChI=1S/C20H25N3O/c1-23(2)13-16-21-18-15-9-5-4-8-14(15)12-20(10-6-3-7-11-20)17(18)19(24)22-16/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,22,24)
InChIKeyWZMANQMGHXGGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (CAS 330997-86-9): Compound Identity and Research Provenance


The compound 2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (C20H25N3O, MW 323.43) is a synthetic spirocyclic quinazoline derivative characterized by a dimethylaminomethyl substituent at position 2 and a spiro-fused cyclohexane ring at position 5 of the benzo[h]quinazolin-4(6H)-one core . It is catalogued in chemical registries including ChemSpider (CSID 569751) and ChEBI (CHEBI:121631), and is commercially available as a research screening compound from multiple vendors at purities typically ≥95% [1]. The compound belongs to a broader class of spirobenzo[h]quinazoline derivatives that have been investigated for anti-monoamine oxidase (MAO) and antitumor activities, specifically by the Markosyan group [2]. However, published quantitative biological data specific to this exact compound remain extremely limited.

Why In-Class Spirobenzoquinazolines Cannot Substitute for 2-[(Dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in Research Procurement


Within the spirobenzo[h]quinazoline-4(6H)-one scaffold, even minor substituent modifications at position 2 can fundamentally alter biological activity profiles. The Markosyan et al. (2014) study demonstrated that 2-chloromethyl derivatives undergo nucleophilic substitution to yield diverse products, while 2-(3-chloropropyl) analogs instead undergo intramolecular cyclization, indicating that the nature and length of the 2-substituent directly dictates chemical reactivity and downstream biological outcomes [1]. In the broader benzoquinazoline class, compounds bearing a dimethylaminoethyl side chain (such as 6c, 8c, and 12 reported by Marzaro et al.) have been shown to inhibit cell growth, interfere with topoisomerase I/II relaxation activity, and induce apoptosis in HeLa cells, establishing that the aminoalkyl substituent is a critical pharmacophoric element [2]. The dimethylaminomethyl group of the target compound differs from these characterized aminoalkyl substituents in chain length and basicity (pKa), which is expected to alter membrane permeability, target engagement, and metabolic stability. Consequently, generic substitution with structurally related spirobenzoquinazolines bearing different 2-substituents cannot be assumed to preserve biological phenotype, and procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation Evidence for 2-[(Dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one vs. Closest Analogs


Critical Data Gap: No Published Biological Activity Data Available for This Exact Compound

Despite extensive literature and database searching, no peer-reviewed publication, patent, or authoritative database was identified that reports quantitative biological activity data (e.g., IC50, Ki, % inhibition, in vivo tumor growth suppression, or MAO inhibition values) for the exact compound 2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. The key class-level reference by Markosyan et al. (2014) describes the synthesis and biological evaluation of multiple 2-substituted spirobenzo[h]quinazoline-5,1′-cyclohexane derivatives, but the specific dimethylaminomethyl analog is not among the reported compounds; the article focuses on 2-chloromethyl and 2-(3-chloropropyl) precursors and their substitution products with alcoholates, secondary amines, and thiolates [1]. A structurally distinct class of benzoquinazoline derivatives carrying a dimethylaminoethyl (not dimethylaminomethyl) side chain has documented activity: compounds 6c, 8c, and 12 inhibited cell growth and interfered with topoisomerase I/II relaxation activity, with compound 8c inducing apoptosis on HeLa cells [2]. However, these data cannot be extrapolated to the target compound due to differences in both the spiro junction and the aminoalkyl linker length. At present, the compound's differentiation from its closest analogs is unquantified in the public domain.

Data gap Research compound procurement Screening library characterization

Predicted Physicochemical Properties: LogP, LogD, and Solubility Comparison with Diethylamino Analog

The dimethylaminomethyl substituent confers measurably different predicted physicochemical properties compared to the closest commercially available aminoalkyl analog, 2-[(diethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (ChemBridge SC-5247899). The dimethylamino analog has a predicted ACD/LogP of 4.34, while the diethylamino analog has a reported LogP of 4.14 . At physiological pH 7.4, the predicted LogD for the dimethylamino compound is 4.03 (ACD/Labs), indicating higher lipophilicity than would be expected from the LogP difference alone . The diethylamino analog has a reported topological polar surface area (tPSA) of 49.0 Ų and 1 hydrogen bond donor . These differences in LogD (~0.1–0.3 units at pH 7.4) and hydrogen bonding capacity (additional ethyl group in the diethylamino analog increases steric bulk) are expected to translate into distinct membrane permeability, plasma protein binding, and metabolic stability profiles, although no experimental confirmation for either compound has been published. The dimethylamino compound also exhibits a predicted ACD/BCF (bioconcentration factor) of 644.25 at pH 7.4, suggesting moderate bioaccumulation potential .

Physicochemical profiling ADME prediction Lead optimization

Class-Level Anti-Monoamine Oxidase Activity: Majority of Spirobenzoquinazolines Inhibit 5-HT Deamination In Vitro

In the Markosyan et al. (2014) study of 2-substituted 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives, it was reported that 'the majority of the compounds inhibited deamination of 5-HT' in an in vitro brain monoamine oxidase (MAO) assay [1]. This finding establishes that the spirobenzo[h]quinazoline-5,1′-cyclohexane scaffold is permissive for MAO inhibitory activity, and that substitution at position 2 is compatible with, but can modulate, this activity. However, the study does not report individual compound data, IC50 values, or MAO-A vs. MAO-B selectivity for any specific derivative, and the target dimethylaminomethyl compound was not explicitly among the tested compounds. In a related spirobenzoquinazoline series, compounds suppressed tumor growth by 50–56% in murine Ehrlich ascites carcinoma and sarcoma 180 models, demonstrating class-level antitumor potential [1]. These data support the scaffold's biological relevance but do not provide compound-specific quantitative differentiation.

Monoamine oxidase inhibition Neuropharmacology Class-level SAR

Structural Divergence from Virulence-Attenuating Spirobenzoquinazoline Antibiotics: 2-Aminoalkyl vs. 2-Thioether Substitution

A distinct chemotype within the spirobenzo[h]quinazoline class has been characterized for virulence-attenuating antibiotic activity. The compound 3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one was identified through high-throughput screening as a moderately potent attenuator of streptokinase (SK) production in Group A Streptococcus [1]. Extensive SAR optimization around this 2-thioether scaffold led to the identification of 3-allyl-2-(ethylthio)-9-methoxy-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with a 35-fold improvement in potency (IC50 = 1.3 µM), and 9-methoxy-3,5,5-trimethyl-2-((2,2,2-trifluoroethyl)thio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with IC50 = 3.7 µM and microsomal half-life of 19.6 min [1]. The target compound differs fundamentally from this series by replacing the 2-thioether with a 2-dimethylaminomethyl group and lacking the N3-allyl substitution. These structural differences place the target compound in an unexplored region of chemical space relative to the virulence-attenuating series, and no antibacterial or anti-virulence activity data are available to support selection of the dimethylaminomethyl analog over the optimized thioether analogs.

Antibacterial screening Virulence attenuation Scaffold hopping

Recommended Application Scenarios for 2-[(Dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one Based on Available Evidence


Exploratory Diversity Screening in Phenotypic or Target-Based Assays Where Spirocyclic Quinazoline Scaffold Novelty Is Prioritized

Given the established class-level MAO inhibitory and antitumor activities of the spirobenzo[h]quinazoline-5,1′-cyclohexane scaffold [1], this compound is best deployed as an exploratory probe to investigate whether a basic dimethylaminomethyl substituent at position 2 yields novel biological phenotypes. Its predicted LogD (pH 7.4) of 4.03 and modest molecular weight (323.43 Da) make it suitable for inclusion in diversity-oriented screening libraries targeting central nervous system or oncology targets where the spirocyclic scaffold has validated precedent. Users should expect to generate all primary activity data internally, as no published IC50, Ki, or cellular activity values exist for this compound.

Medicinal Chemistry SAR Expansion Around the 2-Position of the Spirobenzoquinazoline Core

This compound represents a 2-aminoalkyl substitution pattern that is distinct from both the 2-thioether analogs characterized for virulence attenuation (IC50 values reported as 1.3–3.7 µM for optimized derivatives) [2] and the 2-chloromethyl/alkoxy/amino derivatives reported by Markosyan et al. [1]. Procuring this compound alongside the commercially available 2-[(diethylamino)methyl] analog (ChemBridge SC-5247899) would enable a head-to-head comparison of N-alkyl chain length effects on potency, selectivity, and ADME properties within a matched molecular pair analysis. The predicted ΔLogP of +0.20 and lower MW of the dimethylamino analog provide a physicochemical rationale for prioritizing it as the smaller, more ligand-efficient member of the pair.

Computational Docking and Pharmacophore Modeling Studies Leveraging the Spirocyclic Scaffold's Three-Dimensionality

The spiro junction at position 5 imparts a three-dimensional conformational constraint that differentiates this scaffold from planar quinazoline kinase inhibitors. The basic dimethylaminomethyl side chain (predicted pKa ~8.5–9.0 for the tertiary amine) introduces an ionizable center absent in thioether analogs, which can be exploited in structure-based drug design targeting proteins with anionic subpockets (e.g., aspartyl proteases, phosphatases, or nucleotide-binding sites). The compound's commercial availability from multiple vendors supports its utility as a computational hit validation tool, particularly in virtual screening campaigns that prioritize spirocyclic scaffolds for their enhanced three-dimensionality and favorable drug-like properties.

In Vitro ADME and Physicochemical Profiling to Experimentally Validate Predicted Property Differences

The predicted ACD/LogD (pH 7.4) of 4.03 and BCF of 644.25 for this compound contrast with the diethylamino analog's reported LogP of 4.14 and LogSW of -5.30 , suggesting measurable differences in lipophilicity, solubility, and potentially metabolic stability. Procuring this compound for experimental LogD, kinetic solubility, microsomal stability, and CYP inhibition profiling would provide the first experimental validation of predicted property differences between N-methyl and N-ethyl aminoalkyl spirobenzoquinazolines, generating decision-quality data to support or refute further investment in this chemical series.

Quote Request

Request a Quote for 2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.